molecular formula C15H15N3 B13642751 (1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine

(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine

Cat. No.: B13642751
M. Wt: 237.30 g/mol
InChI Key: JWKQQHRYFAEGCX-NSHDSACASA-N
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Description

(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine is a compound that belongs to the class of organic compounds known as benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A parent compound with similar structural features.

    1H-Benzimidazole-2-thione: A derivative with sulfur-containing functional groups.

    4-(1H-Imidazol-1-yl)benzaldehyde: A related compound with an imidazole ring.

Uniqueness

(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine is unique due to its specific structural configuration and the presence of both benzimidazole and phenyl groups.

Properties

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

(1S)-1-[4-(benzimidazol-1-yl)phenyl]ethanamine

InChI

InChI=1S/C15H15N3/c1-11(16)12-6-8-13(9-7-12)18-10-17-14-4-2-3-5-15(14)18/h2-11H,16H2,1H3/t11-/m0/s1

InChI Key

JWKQQHRYFAEGCX-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)N

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)N

Origin of Product

United States

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